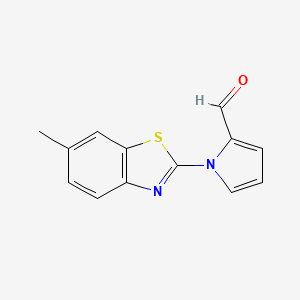
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and materials science.
準備方法
The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The pyrrole ring can be introduced through a subsequent reaction with a suitable pyrrole precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .
化学反応の分析
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学的研究の応用
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .
類似化合物との比較
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can influence its reactivity and biological activity.
6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxylic acid:
生物活性
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H10N2OS
- Molecular Weight : 242.3 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes critical for bacterial cell wall synthesis, particularly DprE1, which is involved in the biosynthesis of mycobacterial cell walls. This inhibition can lead to the disruption of cell wall integrity in Mycobacterium tuberculosis.
- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential, thus promoting programmed cell death.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit potent antimicrobial properties, particularly against Mycobacterium species, with minimum inhibitory concentrations (MIC) reported as low as 0.016 μg/mL .
Antitubercular Activity
A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that modifications to the pyrrole ring significantly influenced anti-tubercular activity. For instance, compounds with bulky substituents exhibited enhanced potency against Mycobacterium tuberculosis compared to simpler analogs. The study highlighted that the presence of electron-withdrawing groups on the phenyl or pyridyl substituents further increased activity .
| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| Compound 1 | Base structure | >32 | >64 |
| Compound 5 | Adamantyl group | <0.016 | 11.8 |
| Compound 16 | Fluorophenyl moiety | <0.016 | >64 |
Apoptotic Mechanism
In vitro studies demonstrated that treatment with this compound led to increased caspase activity in cancer cell lines. The compound's ability to disrupt mitochondrial membranes was confirmed through assays measuring mitochondrial potential changes and caspase activation levels.
Toxicity and Selectivity
The selectivity index (SI) for several derivatives was calculated to assess their therapeutic window. Compounds showing low cytotoxicity alongside potent antimicrobial effects were identified as promising candidates for further development. For example, some derivatives exhibited SI values ranging from 788 to 3669, indicating a favorable balance between efficacy and safety .
特性
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRQKWGOBSLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














